molecular formula C7H3F4I B14570343 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene CAS No. 61794-44-3

1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene

Cat. No.: B14570343
CAS No.: 61794-44-3
M. Wt: 290.00 g/mol
InChI Key: JKPBZQMKMWMGSP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene is an organic compound with the molecular formula C7H3F4I It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methyl group

Preparation Methods

The synthesis of 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution, where fluorine atoms are introduced into the benzene ring, followed by iodination and methylation. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective substitution of hydrogen atoms with fluorine, iodine, and methyl groups .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of iodine, which is a good leaving group. Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes. Reagents like potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction) are typically used.

    Coupling Reactions: The iodine atom allows the compound to undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms and the iodine atom influences the compound’s reactivity and stability. The molecular targets and pathways involved vary based on the reaction or application, such as the interaction with nucleophiles in substitution reactions or the formation of intermediates in coupling reactions .

Comparison with Similar Compounds

1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene can be compared with other fluorinated and iodinated benzene derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior.

Properties

CAS No.

61794-44-3

Molecular Formula

C7H3F4I

Molecular Weight

290.00 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-iodo-6-methylbenzene

InChI

InChI=1S/C7H3F4I/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3

InChI Key

JKPBZQMKMWMGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)I)F)F

Origin of Product

United States

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